Ethyl 2-((phenylsulfonyl)methyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

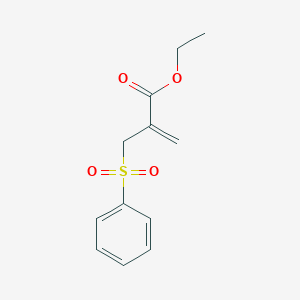

Ethyl 2-((phenylsulfonyl)methyl)acrylate is a useful research compound. Its molecular formula is C12H14O4S and its molecular weight is 254.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, which can significantly alter the properties and reactivity of the target molecule .

Biochemical Pathways

Given its potential for alkylation, it may interact with a variety of biochemical pathways, particularly those involving proteins or other molecules with reactive sites susceptible to alkylation .

Result of Action

Its potential for alkylation suggests that it could have significant effects on the structure and function of target molecules .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

Biologische Aktivität

Ethyl 2-((phenylsulfonyl)methyl)acrylate (C₁₂H₁₄O₄S) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

This compound is characterized by the presence of a phenylsulfonyl group attached to an acrylate moiety. Its structure can be represented as follows:

This compound is synthesized through a reaction involving ethyl acrylate and sodium phenylsulfinate, which yields a product that can be purified through chromatography .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| K. pneumoniae | 16 |

| P. aeruginosa | 32 |

These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal efficacy. The compound was evaluated against several fungal strains, including Fusarium oxysporum and Candida albicans. The findings are summarized in the table below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| F. oxysporum | 25 |

| C. albicans | 50 |

These results suggest that the compound is effective against specific fungal pathogens, making it a potential candidate for antifungal drug development .

Anticancer Properties

Emerging studies have also pointed to the anticancer potential of this compound. In vitro assays conducted on cancer cell lines showed that the compound inhibits cell proliferation effectively:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

These findings indicate that this compound may interfere with cancer cell growth, suggesting its utility in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with microbial and cancer cell membranes, disrupting their integrity and function. The phenylsulfonyl group enhances the lipophilicity of the compound, facilitating better penetration into cells and tissues .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial effects of various derivatives of acrylates, including this compound. The study concluded that the presence of sulfonamide groups significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity Assessment : In a comparative study, this compound was tested alongside established antifungals like miconazole. Results indicated that it exhibited comparable or superior antifungal activity against certain strains .

- Cancer Cell Proliferation Inhibition : A recent investigation into the anticancer properties highlighted that treatment with this compound led to significant apoptosis in HeLa cells, suggesting a potential mechanism involving programmed cell death pathways .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((phenylsulfonyl)methyl)acrylate is a chemical compound with applications in organic synthesis . It's used as a reactant in several chemical reactions, leading to the formation of complex molecules with potential uses in medicinal chemistry and materials science.

Synthesis and Chemical Reactions:

- Synthesis of Thioether Compounds: Ethyl 2-((phenylsulfonyl)methyl) acrylate is utilized in the synthesis of functionalized thioether compounds. Reacting ethyl 2-((phenylsulfonyl)methyl) acrylate with ethanthiol in the presence of triethylamine yields thioether compounds .

- Radical [3+3] Cycloaddition: this compound can be used as a radical trap in [3+3] cycloaddition reactions .

- Copper-Catalyzed Hydrosilylation: this compound can be used in copper-catalyzed hydrosilylation of activated olefins with hydrosilanes under visible-light irradiation .

Applications in Synthesis:

- Allyl Sulfone Synthesis: Though the search results focus more on mthis compound, a similar compound, the synthesis of allyl sulfones can be achieved through a Cesium carbonate-mediated radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates .

Table of Compounds with Structural Similarities

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ethoxy group instead of methyl | Often used in similar applications but with different solubility profiles |

| Methyl 3-(4-nitrophenyl)-2-[(phenylsulfonyl)methyl]acrylate | Nitro group substitution on phenol | Exhibits enhanced biological activity due to electron-withdrawing nitro group |

| N,N-Dimethyl-2-((phenylsulfonyl)methyl)acrylamide | Amide functionalization | Potentially different reactivity patterns compared to esters due to the amide bond |

Case Studies:

- Bio-Inspired Primary Amine α-C–H Functionalization: this compound can be used as an electrophilic radical acceptor in photocatalytic α-C–H functionalization of primary amines .

- Synthesis of Ethyl 3-(ethylthio)-2-((phenylthio)methyl) propanoate: Treating ethyl 2-((arylthio)methyl)acrylates with thiol results in the synthesis of Ethyl 3-(ethylthio)-2-((phenylthio)methyl) propanoate .

Eigenschaften

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHGVOCQEKWURA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.